4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride
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Overview
Description
EINECS 223-843-8, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is known for its explosive properties. This compound has significant applications in both military and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure complete nitration.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure the safety of the operation. The final product is purified through crystallization and washing to remove any residual acids and impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution.
Major Products
Reduction: Amines such as 2,4,6-triaminotoluene.
Oxidation: Oxidation products include carboxylic acids and other oxidized derivatives.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-trinitrotoluene has been extensively studied for its applications in:
Chemistry: Used as a standard explosive in various chemical reactions and studies.
Biology: Studied for its effects on biological systems and its potential use in bioremediation.
Medicine: Research into its potential use in targeted drug delivery systems.
Industry: Widely used in the mining and construction industries for blasting and demolition purposes.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.
Comparison with Similar Compounds
2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:
2,4-dinitrotoluene: Less explosive but still used in various applications.
Nitroglycerin: More sensitive and powerful explosive.
Ammonium nitrate: Widely used in combination with other compounds to form explosives.
The uniqueness of 2,4,6-trinitrotoluene lies in its stability and ease of handling compared to other high explosives, making it a preferred choice in many applications.
Properties
CAS No. |
4093-36-1 |
---|---|
Molecular Formula |
C14H24BrCl2N3O2 |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;dihydrochloride |
InChI |
InChI=1S/C14H22BrN3O2.2ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*1H |
InChI Key |
SKHOWCACHDSDPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br.Cl.Cl |
Related CAS |
4093-35-0 (Parent) |
Origin of Product |
United States |
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